molecular formula C17H17NO3S B2935494 3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate CAS No. 6339-09-9

3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate

Cat. No.: B2935494
CAS No.: 6339-09-9
M. Wt: 315.4 g/mol
InChI Key: DTDCYVFTPDCUOC-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate is an organic compound with a complex structure that includes a naphthalene ring and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate typically involves the reaction of 3,4-dihydro-2H-naphthalen-1-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or platinum may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate: Similar in structure but with different substituents.

    3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-chlorobenzenesulfonate: Contains a chlorine atom instead of a methyl group.

    3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-fluorobenzenesulfonate: Contains a fluorine atom instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and a methylbenzenesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

6339-09-9

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

(3,4-dihydro-2H-naphthalen-1-ylideneamino) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H17NO3S/c1-13-9-11-15(12-10-13)22(19,20)21-18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12H,4,6,8H2,1H3

InChI Key

DTDCYVFTPDCUOC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=CC=CC=C32

solubility

not available

Origin of Product

United States

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